Heme d(1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

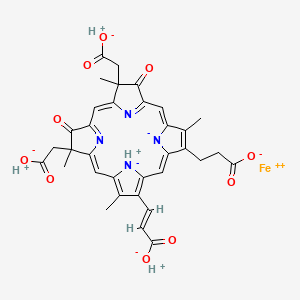

Heme d(1), also known as Heme d(1), is a useful research compound. Its molecular formula is C34H30FeN4O10 and its molecular weight is 710.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Heme d(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heme d(1) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Functions

Heme d(1) is primarily known for its role as a prosthetic group in specific enzymes, notably the cytochrome cd1 nitrite reductase (NirS). This enzyme catalyzes the reduction of nitrite to nitric oxide, a key step in anaerobic nitrate respiration, especially in pathogens like Pseudomonas aeruginosa. The structure of heme d(1)-free NirS has been studied to understand its conformational dynamics and how it facilitates substrate access to the active site .

Table 1: Key Functions of Heme d(1)

| Function | Description |

|---|---|

| Nitrite Reduction | Catalyzes the conversion of nitrite to nitric oxide in anaerobic respiration |

| Electron Transport | Acts as an electron carrier in various biochemical pathways |

| Enzyme Activation | Serves as a prosthetic group for specific redox enzymes |

Environmental Applications

Heme d(1) also has implications in environmental microbiology. Its presence in denitrifying bacteria contributes to nitrogen cycling in ecosystems. Understanding the biosynthesis pathways of heme d(1) can help in bioremediation efforts where microbial metabolism is harnessed to reduce environmental pollutants .

Therapeutic Potential

Recent studies have indicated that heme oxygenase-1 (HO-1), which is involved in heme metabolism, may serve as a target for cancer therapy. Heme d(1) derivatives have been explored for their potential to inhibit HO-1 activity, which is often upregulated in tumors and contributes to tumor proliferation. Research has focused on synthesizing specific HO-1 inhibitors that could enhance therapeutic strategies against various cancers .

Case Study: HO-1 Inhibitors

- Compound : VP 21-04

- Activity : Demonstrated strong cytotoxic effects against melanoma and breast cancer cell lines.

- Delivery : Encapsulated in nanostructured lipid carriers to improve solubility and targeting .

Analytical Techniques for Heme d(1)

The quantification and detection of heme d(1) are crucial for both research and clinical applications. Various analytical methods have been developed, including spectrophotometry and high-performance liquid chromatography (HPLC). These techniques are essential for studying heme levels in biological samples and understanding their implications in health and disease .

Table 2: Analytical Methods for Heme d(1)

| Method | Description | Application Area |

|---|---|---|

| Spectrophotometry | Measures absorbance at specific wavelengths | Quantification of heme levels |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies heme compounds | Clinical diagnostics |

| Fluorimetry | Detects fluorescence signals from heme | Tissue sample analysis |

Eigenschaften

CAS-Nummer |

59948-35-5 |

|---|---|

Molekularformel |

C34H30FeN4O10 |

Molekulargewicht |

710.5 g/mol |

IUPAC-Name |

3-[18-[(E)-2-carboxylatoethenyl]-8,13-bis(carboxylatomethyl)-3,8,13,17-tetramethyl-7,12-dioxoporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C34H32N4O10.Fe/c1-15-17(5-7-27(39)40)21-10-22-18(6-8-28(41)42)16(2)20(36-22)11-25-33(3,13-29(43)44)32(48)24(38-25)12-26-34(4,14-30(45)46)31(47)23(37-26)9-19(15)35-21;/h6,8-12H,5,7,13-14H2,1-4H3,(H6,35,36,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2/b8-6+; |

InChI-Schlüssel |

YTCKFKAUGWIMPJ-WVLIHFOGSA-L |

SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)C=CC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Isomerische SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)/C=C/C(=O)[O-])CCC(=O)[O-].[Fe+2] |

Kanonische SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(C(=O)C(=N4)C=C5C(C(=O)C(=N5)C=C1[N-]2)(C)CC(=O)[O-])(C)CC(=O)[O-])C)C=CC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Synonyme |

heme d(1) heme d1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.